molecular formula C22H26N2O2 B3467281 1-(4-biphenylylcarbonyl)-4-(3-methylbutanoyl)piperazine

1-(4-biphenylylcarbonyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B3467281
M. Wt: 350.5 g/mol
InChI Key: PYNZKRWYRODXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-methylbutanoyl)piperazine, commonly known as BCT-100, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. BCT-100 has been shown to exhibit promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of BCT-100 is not fully understood. However, it has been suggested that BCT-100 exerts its pharmacological effects by modulating various signaling pathways. For example, BCT-100 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BCT-100 has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BCT-100 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BCT-100 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BCT-100 has also been shown to inhibit the migration and invasion of cancer cells. In addition, BCT-100 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BCT-100 has also been shown to have anti-viral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCT-100 in lab experiments is its broad-spectrum activity against various diseases. BCT-100 has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of using BCT-100 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the research and development of BCT-100 include investigating its pharmacokinetics and pharmacodynamics in vivo, investigating its potential synergistic effects in combination with other therapeutic agents, and investigating its potential therapeutic applications in other diseases.

Scientific Research Applications

BCT-100 has been extensively studied for its therapeutic potential in various disease models. In vitro studies have shown that BCT-100 inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer. BCT-100 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, BCT-100 has been shown to have anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

3-methyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17(2)16-21(25)23-12-14-24(15-13-23)22(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZKRWYRODXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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